molecular formula C28H41N5O6S B10801000 VH032-Peg2-NH2

VH032-Peg2-NH2

Cat. No.: B10801000
M. Wt: 575.7 g/mol
InChI Key: XWDVNBVOCHHWAD-UHFFFAOYSA-N
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Description

VH032-Peg2-NH2 is a compound used in the field of targeted protein degradation. It is a derivative of VH032, which is a ligand for the von Hippel-Lindau (VHL) protein. This compound is often used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins by recruiting them to the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VH032-Peg2-NH2 typically involves the modification of VH032 with a polyethylene glycol (PEG) linker and an amine groupThe final step involves the deprotection of the amine group to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the compound’s purity and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

VH032-Peg2-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various conjugates of this compound with target protein ligands, which are used in the development of PROTACs .

Scientific Research Applications

VH032-Peg2-NH2 has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Employed in studies to understand protein function and regulation by selectively degrading specific proteins.

    Medicine: Investigated for potential therapeutic applications in diseases where protein degradation is beneficial, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel drug candidates and chemical probes

Mechanism of Action

VH032-Peg2-NH2 exerts its effects by binding to the von Hippel-Lindau (VHL) protein, which is part of the E3 ubiquitin ligase complex. This binding recruits the target protein to the ubiquitin-proteasome system, leading to its ubiquitination and subsequent degradation. The PEG linker and amine group facilitate the conjugation of this compound to various target protein ligands, enhancing its versatility in PROTAC synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its PEG linker and amine group, which provide flexibility in conjugation to various target protein ligands. This makes it a valuable tool in the development of PROTACs and other targeted protein degradation strategies .

Properties

Molecular Formula

C28H41N5O6S

Molecular Weight

575.7 g/mol

IUPAC Name

1-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C28H41N5O6S/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35)

InChI Key

XWDVNBVOCHHWAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O

Origin of Product

United States

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